2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide
Description
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide is a synthetic organic compound that features a complex structure incorporating a furan ring, a thiazole ring, and a cyclopentyl group
Properties
IUPAC Name |
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)14(5-2-3-6-14)17-12(18)10-4-7-19-11(10)15/h4,7-8H,2-3,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDARLVEKPOTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=C(OC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Final Coupling: The final step involves coupling the thiazole and furan rings with the cyclopentyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially reducing it to an amine.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring suggests possible antimicrobial or antifungal properties, as thiazole derivatives are known for such activities .
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of the thiazole and furan rings may provide unique interactions with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The thiazole ring could interact with metal ions or other cofactors, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the furan and thiazole rings in 2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide provides distinct chemical properties and potential biological activities that are not present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
